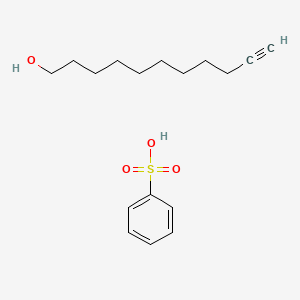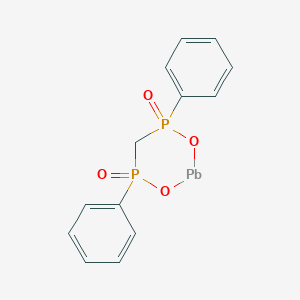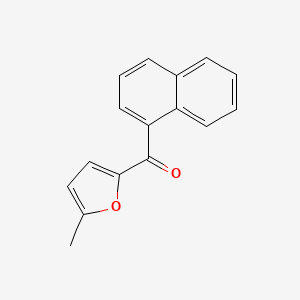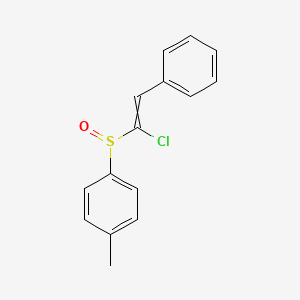![molecular formula C11H21NO2 B14231072 [(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde CAS No. 823179-62-0](/img/structure/B14231072.png)
[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde is a chemical compound known for its stability and versatility in various chemical reactions. It is a derivative of 2,2,6,6-tetramethylpiperidine and contains an oxyl group, making it a stable free radical. This compound is widely used in organic synthesis and has significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the use of iodobenzene diacetate as a reoxidant in dichloromethane. The reaction mixture is stirred at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: It is commonly used as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to its corresponding alcohol.
Substitution: It participates in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Strong nucleophiles like Grignard reagents are commonly used.
Major Products
Oxidation: Aldehydes and ketones are the major products.
Reduction: Alcohols are the primary products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and in the preparation of various organic compounds.
Biology: It is used in the study of free radical biology and oxidative stress.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde involves its role as a stable free radical. It can abstract hydrogen atoms from other molecules, leading to the formation of new radicals and subsequent chemical reactions. This property makes it an effective oxidizing agent in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to [(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used in similar oxidation reactions.
Uniqueness
This compound is unique due to its stability and versatility in various chemical reactions. Its ability to act as a stable free radical and an effective oxidizing agent sets it apart from other similar compounds .
Properties
CAS No. |
823179-62-0 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyacetaldehyde |
InChI |
InChI=1S/C11H21NO2/c1-10(2)6-5-7-11(3,4)12(10)14-9-8-13/h8H,5-7,9H2,1-4H3 |
InChI Key |
TUPBYQLACHPQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1OCC=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)

![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)


![2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14231032.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)





